molecular formula C24H28N4O2 B12162199 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B12162199
M. Wt: 404.5 g/mol
InChI Key: APPIQNWCIKBERB-UHFFFAOYSA-N
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Description

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a phthalazinone core linked to a substituted pyrrolidine moiety via an acetamide bridge.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C24H28N4O2/c1-2-27-14-8-11-19(27)16-25-23(29)15-22-20-12-6-7-13-21(20)24(30)28(26-22)17-18-9-4-3-5-10-18/h3-7,9-10,12-13,19H,2,8,11,14-17H2,1H3,(H,25,29)

InChI Key

APPIQNWCIKBERB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction with N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential as a lead compound in the development of new therapeutic agents. Its structural features may influence biological activity, making it a candidate for targeting specific enzymes or receptors involved in various diseases.

Potential Therapeutic Targets

  • Enzyme Inhibition : The binding affinity of this compound to specific enzymes can be evaluated using techniques such as surface plasmon resonance or isothermal titration calorimetry. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity against targeted enzymes.
  • Receptor Modulation : The compound may interact with various receptors, potentially leading to modulation of signaling pathways that are relevant in disease states.

Case Studies and Research Findings

Research has indicated that compounds similar to 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide show promise in treating conditions such as:

  • Cancer : Studies have explored the inhibition of cancer cell proliferation through targeted enzyme pathways.
  • Infectious Diseases : The compound's potential as an anti-infective agent has been investigated, particularly regarding its ability to inhibit virulence factors produced by pathogenic bacteria .

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to disease .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Phthalazinone vs. Chromene/Thiazolidinone: The phthalazinone core in the target compound contrasts with chromene () and thiazolidinone () systems.
  • Substituent Effects: The benzyl group at position 3 of the phthalazinone may increase lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in ’s cyanoacetamides). This could influence membrane permeability and metabolic stability .

Table 1: Structural Features of Selected Analogs

Compound Class Core Structure Key Substituents Reference
Target Compound Phthalazinone 3-Benzyl, N-(1-ethylpyrrolidinyl) -
Cyanoacetamide Derivatives (3a-l) Coumarin/Chromene Varied R-groups (e.g., cyclohexyl, nitro-phenyl)
Thiazolidinone Acetamides (3a-l) Thiazolidinone 4-Oxo, substituted arylidene
Chromene-Pyrimidine Hybrids Chromene-Pyrazolo Fluoro-phenyl, sulfonamide

Comparison with Evidence-Based Protocols

  • Cyanoacetamide Derivatives (): Synthesized via condensation in ethanol with piperidine at 0–5°C, favoring mild conditions for cyanogroup stability .
  • Thiazolidinone Acetamides (): Reflux with mercaptoacetic acid and ZnCl₂ in dioxane, leveraging Lewis acid catalysis for ring closure .
  • Chromene-Pyrimidine Hybrids () :
    Suzuki-Miyaura cross-coupling for boronic acid integration, requiring palladium catalysts .

Table 2: Reaction Conditions for Analogous Compounds

Compound Type Reagents/Conditions Yield Drivers Reference
Cyanoacetamides Ethanol, piperidine, 0–5°C Low temp for cyanide stability
Thiazolidinone Acetamides 1,4-Dioxane, ZnCl₂, reflux Lewis acid catalysis
Chromene-Pyrimidines Pd catalysts, Na₂CO₃, 1,2-dimethoxyethane Cross-coupling efficiency

Physicochemical and Pharmacokinetic Insights

Melting Points and Solubility

  • The target compound’s pyrrolidine moiety likely enhances water solubility compared to ’s nitro-phenyl or cyclohexyl derivatives.

Bioactivity Predictions

  • The 1-ethylpyrrolidinyl group may improve blood-brain barrier penetration relative to ’s thiazolidinones, which have polar 4-oxo groups.
  • Benzyl-phthalazinone systems could target kinases or proteases, similar to chromene-based inhibitors in .

Biological Activity

The compound 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide (CAS Number: 1574464-97-3) has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C24H28N4O2C_{24}H_{28}N_{4}O_{2}, with a molecular weight of 404.5 g/mol. Its structure consists of a phthalazine core substituted with a benzyl group and an ethylpyrrolidine moiety.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide have not been extensively documented in the literature. However, related compounds have shown promising results in several studies.

Antimicrobial Activity

Studies focusing on derivatives of phthalazine have reported significant antimicrobial properties. For instance, compounds similar to 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin) demonstrated effective inhibition against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 10.7 to 21.4 μmol/mL for bacterial strains and higher for fungi .

Case Study: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of phthalazine derivatives found that modifications to the benzyl group significantly influenced activity levels. The most potent derivative exhibited an MIC of 10.7 μmol/mL against Staphylococcus aureus and 21.4 μmol/mL against Candida albicans .

CompoundMIC (μmol/mL)Target Organism
Compound A10.7Staphylococcus aureus
Compound B21.4Candida albicans

Research Findings

In vitro studies have indicated that certain phthalazine-based compounds can inhibit cell proliferation in breast cancer cells by inducing apoptosis . Further investigations into the specific mechanisms are ongoing.

The biological activity of phthalazine derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as:

  • DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Certain structures can induce oxidative stress in cells, leading to apoptosis.

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